Cas no 168766-14-1 (2-(4-methoxy-3-nitrophenyl)ethan-1-ol)

2-(4-Methoxy-3-nitrophenyl)ethan-1-ol is a nitroaromatic compound featuring a methoxy-substituted phenyl ring and a terminal hydroxyl group on the ethanolic side chain. This structure imparts versatility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing nitro group and electron-donating methoxy substituent enhance its reactivity in electrophilic and nucleophilic transformations. The hydroxyl group allows for further functionalization, such as esterification or oxidation. Its well-defined molecular architecture ensures consistent performance in multi-step synthetic routes. The compound is typically characterized by high purity and stability under standard storage conditions, making it a reliable choice for research and industrial applications.
2-(4-methoxy-3-nitrophenyl)ethan-1-ol structure
168766-14-1 structure
Product name:2-(4-methoxy-3-nitrophenyl)ethan-1-ol
CAS No:168766-14-1
MF:C9H11NO4
MW:197.187942743301
CID:3809742
PubChem ID:67712418

2-(4-methoxy-3-nitrophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanol, 4-methoxy-3-nitro-
    • 2-(4-methoxy-3-nitrophenyl)ethan-1-ol
    • EN300-1849711
    • SCHEMBL8867007
    • 168766-14-1
    • Inchi: InChI=1S/C9H11NO4/c1-14-9-3-2-7(4-5-11)6-8(9)10(12)13/h2-3,6,11H,4-5H2,1H3
    • InChI Key: VAIGCPHSFJAYEH-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 197.06880783Da
  • Monoisotopic Mass: 197.06880783Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 75.3Ų

2-(4-methoxy-3-nitrophenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1849711-0.05g
2-(4-methoxy-3-nitrophenyl)ethan-1-ol
168766-14-1
0.05g
$768.0 2023-06-01
Enamine
EN300-1849711-0.1g
2-(4-methoxy-3-nitrophenyl)ethan-1-ol
168766-14-1
0.1g
$804.0 2023-06-01
Enamine
EN300-1849711-10.0g
2-(4-methoxy-3-nitrophenyl)ethan-1-ol
168766-14-1
10g
$3929.0 2023-06-01
Enamine
EN300-1849711-0.25g
2-(4-methoxy-3-nitrophenyl)ethan-1-ol
168766-14-1
0.25g
$840.0 2023-06-01
Enamine
EN300-1849711-1.0g
2-(4-methoxy-3-nitrophenyl)ethan-1-ol
168766-14-1
1g
$914.0 2023-06-01
Enamine
EN300-1849711-2.5g
2-(4-methoxy-3-nitrophenyl)ethan-1-ol
168766-14-1
2.5g
$1791.0 2023-06-01
Enamine
EN300-1849711-1g
2-(4-methoxy-3-nitrophenyl)ethan-1-ol
168766-14-1
1g
$0.0 2023-09-19
Enamine
EN300-1849711-5.0g
2-(4-methoxy-3-nitrophenyl)ethan-1-ol
168766-14-1
5g
$2650.0 2023-06-01
Enamine
EN300-1849711-0.5g
2-(4-methoxy-3-nitrophenyl)ethan-1-ol
168766-14-1
0.5g
$877.0 2023-06-01

Additional information on 2-(4-methoxy-3-nitrophenyl)ethan-1-ol

Comprehensive Overview of 2-(4-Methoxy-3-Nitrophenyl)Ethan-1-Ol (CAS No. 168766-14-1)

2-(4-Methoxy-3-nitrophenyl)ethan-1-ol, with the CAS number 168766-14-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its methoxy and nitro functional groups, serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for applications ranging from drug development to material science. Researchers and industry professionals frequently search for 2-(4-methoxy-3-nitrophenyl)ethanol synthesis, CAS 168766-14-1 applications, and nitrophenyl derivatives in pharmaceuticals, reflecting its growing relevance in modern chemistry.

The compound's molecular formula, C9H11NO4, highlights its aromatic nature, with the 4-methoxy-3-nitrophenyl moiety providing a stable framework for further chemical modifications. Its ethanol side chain enhances solubility in polar solvents, a critical feature for laboratory and industrial processes. Recent trends indicate a surge in queries like how to purify 2-(4-methoxy-3-nitrophenyl)ethan-1-ol and safety data for CAS 168766-14-1, underscoring the need for detailed technical guidance. This aligns with the broader demand for green chemistry alternatives and sustainable synthesis methods, topics dominating contemporary scientific discourse.

In pharmaceutical research, 2-(4-methoxy-3-nitrophenyl)ethan-1-ol is often explored as a precursor for bioactive molecules, particularly those targeting neurological and inflammatory pathways. Its nitro group offers a handle for reduction reactions, enabling the creation of amino derivatives—a common strategy in drug design. Searches for nitrophenyl intermediates in drug discovery and CAS 168766-14-1 supplier frequently appear in academic and commercial databases, reflecting its utility. Additionally, the compound's role in photocatalysis and organic electronics has sparked interest, coinciding with the rise of renewable energy technologies.

From a synthetic perspective, optimizing the yield of 2-(4-methoxy-3-nitrophenyl)ethan-1-ol involves careful control of reaction conditions, such as temperature and catalyst selection. Popular search terms like efficient synthesis of nitrophenyl ethanol and scaling up CAS 168766-14-1 production reveal industry priorities. The compound's melting point (typically 80–85°C) and spectroscopic properties (e.g., IR and NMR peaks) are also frequently documented, aiding in quality control. As regulatory standards tighten, queries on analytical methods for nitrophenyl compounds have increased, emphasizing the need for robust characterization protocols.

Environmental and health considerations are equally critical when handling 2-(4-methoxy-3-nitrophenyl)ethan-1-ol. While not classified as hazardous under most jurisdictions, proper personal protective equipment (PPE) and ventilation are recommended during its use. Online searches for biodegradability of nitrophenyl derivatives and eco-friendly disposal of CAS 168766-14-1 mirror the scientific community's focus on sustainability. Furthermore, the compound's potential in bioconjugation and probe development for diagnostic assays aligns with the booming diagnostics market, a hotspot for innovation.

In conclusion, 2-(4-methoxy-3-nitrophenyl)ethan-1-ol (CAS 168766-14-1) exemplifies the intersection of traditional organic chemistry and cutting-edge applications. Its adaptability in pharmaceutical synthesis, material science, and environmental chemistry ensures its continued relevance. As researchers seek answers to questions like novel reactions with nitrophenyl ethanol or CAS 168766-14-1 patents, this compound remains a focal point for innovation. By addressing these search-driven inquiries, this overview bridges the gap between technical literature and practical demand, offering a resource that is both informative and actionable.

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